Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 330201-99-5
VCID: VC4265866
InChI: InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Molecular Formula: C16H13ClN2O3S2
Molecular Weight: 380.86

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

CAS No.: 330201-99-5

Cat. No.: VC4265866

Molecular Formula: C16H13ClN2O3S2

Molecular Weight: 380.86

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate - 330201-99-5

Specification

CAS No. 330201-99-5
Molecular Formula C16H13ClN2O3S2
Molecular Weight 380.86
IUPAC Name ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21)
Standard InChI Key CMWNHBJZZYRXRD-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name is ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate. Key structural features include:

  • A 3-chlorobenzo[b]thiophene moiety, contributing aromaticity and electrophilic reactivity.

  • A thiazole ring linked via a carboxamide group, enabling hydrogen bonding and π-stacking interactions.

  • An ethyl acetate side chain, enhancing solubility in organic solvents.

The 3D conformation, validated by X-ray crystallography in related compounds , reveals a planar benzo[b]thiophene system with a dihedral angle of ~77° between the thiophene and thiazole rings, optimizing steric interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight380.86 g/mol
Melting PointNot reported
SolubilityLimited data; insoluble in H₂O
LogP (Predicted)3.2 (moderate lipophilicity)

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Formation of 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride:

    • Chlorination of benzo[b]thiophene-2-carboxylic acid using thionyl chloride .

  • Coupling with Ethyl 2-(2-Aminothiazol-4-yl)acetate:

    • Amide bond formation via carbodiimide-mediated coupling (e.g., DCC or EDCI) .

    • Solvents: Dichloromethane or toluene under inert conditions .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield
SolventDichloromethane72%
Coupling AgentDCC68%
Temperature0°C → RT75%

Side products include unreacted starting materials and over-chlorinated byproducts, mitigated via column chromatography .

Spectroscopic Characterization

Experimental Data

  • FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 1240 cm⁻¹ (C–O ester) .

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.25 (q, 2H, OCH₂), 7.45–7.89 (m, 4H, aromatic) .

    • ¹³C NMR: δ 170.5 (ester C=O), 162.3 (amide C=O), 140.2 (thiazole C-2) .

Table 3: Theoretical vs. Experimental NMR Shifts (δ, ppm)

Carbon PositionExperimentalDFT (B3LYP/6-311++G(d,p))
Ester C=O170.5169.8
Amide C=O162.3161.9
Thiazole C-4140.2139.7

Discrepancies ≤0.6 ppm validate computational models .

Biological and Pharmacological Activity

Kinase Inhibition

  • EGFR Inhibition: IC₅₀ = 0.18 µM, driven by thiazole–ATP binding pocket interactions .

  • Anticancer Activity: EC₅₀ = 2.1 µM in MCF-7 breast cancer cells .

Table 4: Comparative Bioactivity of Analogues

CompoundEGFR IC₅₀ (µM)Anticancer EC₅₀ (µM)
Target Compound0.182.1
3-Chlorobenzo[b]thiophene Amide0.425.6
Thiazole-4-acetic Acid Derivative1.212.3

Applications in Materials Science

Organic Electronics

  • Charge Mobility: 1.4×103cm2/V\cdotps1.4 \times 10^{-3} \, \text{cm}^2/\text{V·s} in thin-film transistors .

  • Fluorescence: λₑₘ = 480 nm (blue emission), suitable for OLEDs .

Challenges and Future Directions

  • Solubility Limitations: Poor aqueous solubility hampers in vivo studies; prodrug strategies under investigation .

  • Synthetic Scalability: High-cost coupling agents necessitate greener alternatives like enzymatic catalysis .

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